molecular formula C4H8FeN2O4 B057148 Ferrous bisglycinate CAS No. 34369-82-9

Ferrous bisglycinate

Número de catálogo B057148
Número CAS: 34369-82-9
Peso molecular: 203.96 g/mol
Clave InChI: GIPOFCXYHMWROH-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Ferrous bisglycinate is synthesized through the reaction of ferrous iron with glycine under specific conditions that favor chelation. This process involves the formation of a complex where two glycine molecules coordinate with a single ferrous ion. The synthesis aims to meet specific criteria ensuring the chelate's nutritional functionality, including low molecular weight, an appropriate stability constant, and the use of metabolizable ligands by the body (Ashmead, 2001).

Molecular Structure Analysis

The molecular structure of ferrous bisglycinate has been elucidated using various analytical techniques, including infrared spectroscopy and single-crystal X-ray diffraction. These studies reveal that ferrous bisglycinate belongs to the triclinic system with specific lattice parameters, confirming the chelate's octahedral coordination geometry around the iron ion (Shu Xu-gan, 2014).

Aplicaciones Científicas De Investigación

  • Iron Absorption and Bioavailability :

  • Nutritional Fortification and Consumer Acceptance :

    • Ferrous bisglycinate is explored for its potential as an iron fortificant in developing countries, with studies indicating its general acceptance in fortified food products like maize meal porridge (Bovell-Benjamin, Allen, & Guinard, 1999).
  • Safety and Efficacy :

    • Its safety as a dietary supplement (Ferrochel) is confirmed through animal studies, showing good tolerance and bioavailability with no significant adverse effects (Jeppsen & Borzelleca, 1999).
    • Comparative studies have shown ferrous bisglycinate to be effective in raising hemoglobin levels in pregnant women and children with fewer gastrointestinal side effects compared to other iron forms (Fischer, Cherian, Bone, & Karakochuk, 2023).
  • Pharmaceutical Analysis and Quality Control :

    • Mössbauer spectroscopy has been utilized for analyzing the iron state in pharmaceuticals containing ferrous bisglycinate, which helps in evaluating the quality of these supplements (Oshtrakh, Milder, & Semionkin, 2006).
  • Clinical Applications :

    • Its use in treating non-chemotherapy-induced iron deficiency anemia in cancer patients has been explored, indicating similar efficacy and possibly lower gastrointestinal toxicity compared to ferrous sulfate (Ferrari et al., 2012).
  • Applications in Food Technology :

    • Research has been conducted on encapsulating ferrous bisglycinate in multiple emulsions stabilized by protein-polysaccharide complexes, aiming at better protection against oxidation and controlled release (Jiménez-Alvarado et al., 2009).
  • Toxicity Studies :

    • A study on the oral administration of ferrous bisglycinate in piglets demonstrated its potential toxicity at high doses, resulting in gastric mucosal ulceration and necrosis (Stokar-Regenscheit et al., 2017).

Safety And Hazards

Ferrous bisglycinate has Generally Recognized as Safe (GRAS) status but is relatively expensive and readily promotes fat oxidation in cereal foods unless an anti-oxidant is added, and causes undesirable color reactions in some foods . It can cause skin irritation and serious eye irritation .

Direcciones Futuras

Ferrous bisglycinate shows some benefit over other iron supplements in increasing hemoglobin concentration and reducing gastrointestinal adverse events among pregnant women . More trials are needed to assess the efficacy of ferrous bisglycinate against other iron supplements in other populations . Initial research suggests that ferrous bisglycinate could be as many as four times more bioavailable than iron sulfate, and this type of iron also appears to have a very mild side effect profile .

Propiedades

IUPAC Name

2-aminoacetate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOFCXYHMWROH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FeN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173978
Record name Ferrous bisglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrous bisglycinate

CAS RN

20150-34-9
Record name Ferrous glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrous bisglycinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ferrous bisglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron, bis(glycinato-.kappa.N,.kappa.O)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS BISGLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The water is heated to 60° C., and the iron II sulfate heptahydrate and the glycine are then introduced into the water in a mixer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous bisglycinate
Reactant of Route 2
Ferrous bisglycinate
Reactant of Route 3
Ferrous bisglycinate
Reactant of Route 4
Reactant of Route 4
Ferrous bisglycinate
Reactant of Route 5
Ferrous bisglycinate
Reactant of Route 6
Ferrous bisglycinate

Citations

For This Compound
1,100
Citations
RB Jeppsen, JF Borzelleca - Food and chemical toxicology, 1999 - Elsevier
… Ferrous bisglycinate chelate (Ferrochel TM Ferrochel is a proprietary trademake of Albion … Male and female CD ® (Sprague–Dawley-derived) rats were fed ferrous bisglycinate as a …
Number of citations: 68 www.sciencedirect.com
AC Bovell-Benjamin, FE Viteri… - The American journal of …, 2000 - academic.oup.com
… , ferrous bisglycinate, and ferric trisglycinate in whole-maize meal; to determine whether iron from ferrous bisglycinate … iron absorption from ferrous bisglycinate and ferric trisglycinate …
Number of citations: 215 academic.oup.com
JAJ Fischer, AM Cherian, JN Bone… - Nutrition …, 2023 - academic.oup.com
… Ferrous bisglycinate is a novel amino acid iron chelate that is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts…
Number of citations: 3 academic.oup.com
A Bumrungpert, P Pavadhgul, T Piromsawasdi… - Nutrients, 2022 - mdpi.com
… , efficacy, and safety of oral ferrous bisglycinate plus folinic acid … to receive oral iron as ferrous bisglycinate (equiv. iron 24 mg) in … In conclusion, ferrous bisglycinate with folinic acid as a …
Number of citations: 7 www.mdpi.com
AM Abbas, SA Abdelbadee, A Alanwar… - The Journal of Maternal …, 2019 - Taylor & Francis
Objective: The aim of this study is to compare the efficacy and tolerability of oral ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia (IDA) with …
Number of citations: 22 www.tandfonline.com
N Milman, L Jønsson, P Dyre, PL Pedersen… - Journal of perinatal …, 2014 - degruyter.com
… Conclusions: In the prevention of ID and IDA, ferrous bisglycinate was not inferior to ferrous sulfate. Ferrous bisglycinate in a low dose of 25 mg iron/day appears to be adequate to …
Number of citations: 69 www.degruyter.com
P Ferrari, A Nicolini, ML Manca, G Rossi… - Biomedicine & …, 2012 - Elsevier
… treated with ferrous bisglycinate chelate… ferrous bisglycinate chelate and four (33%) with ferrous sulphate, toxicity was grade 1. In conclusion, these data suggest that ferrous bisglycinate …
Number of citations: 60 www.sciencedirect.com
L Hallberg, L Hulthén - The American Journal of Clinical …, 2000 - academic.oup.com
… ferrous bisglycinate in study 1A cannot be calculated because we do not know 1) how much iron moved from ferrous bisglycinate … We know from study 2A that iron in ferrous bisglycinate …
Number of citations: 11 academic.oup.com
CY Hsu, JC Chen, YC Tsai… - Journal of the Chinese …, 2022 - journals.lww.com
… ferrous bisglycinate chelate than other iron supplements. Until now, there have not been any studies on ferrous bisglycinate … and potential benefits of ferrous bisglycinate chelate as iron …
Number of citations: 3 journals.lww.com
ME van Stuijvenberg, CM Smuts… - British journal of …, 2006 - cambridge.org
… In the present study the effect of ferrous bisglycinate as … (P¼0·042) in the ferrous bisglycinate group, but not in the electrolytic … Overall, ferrous bisglycinate as Fe fortificant in brown bread …
Number of citations: 50 www.cambridge.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.